Potentiometric Li⁺/Na⁺ Selectivity vs. Closest Dicyclohexylamide Analog (Ionophore 2) – Direct Head-to-Head
In the same study using identical PVC/BBPA membrane matrices and the fixed interference method (0.1 M NaCl background), Lithium ionophore VIII (designated 'ionophore 1') provided a potentiometric selectivity coefficient log KᴾᵒᵗLi,Na = −2.12 (±0.05), compared to log KᴾᵒᵗLi,Na = −1.79 (±0.05) for the structurally related bis-dicyclohexylamide analog ('ionophore 2') [1]. The 0.33 log-unit advantage corresponds to a ~2.1-fold improvement in discrimination against sodium interference. This selectivity advantage is attributable not to stronger Li⁺ binding (log KLiL = 7.40 for ionophore 1 vs. 7.80 for ionophore 2) but to markedly weaker Na⁺ complexation by ionophore 1 (log KNaL = 5.75 vs. 6.40), a selectivity strategy validated by the sandwich membrane stability constants measured in parallel [1].
| Evidence Dimension | Potentiometric selectivity coefficient (log KᴾᵒᵗLi,Na); Nikolsky fixed interference method |
|---|---|
| Target Compound Data | log KᴾᵒᵗLi,Na = −2.12 ± 0.05; log KLiL = 7.40 (Li⁺ stability); log KNaL = 5.75 (Na⁺ stability) |
| Comparator Or Baseline | Ionophore 2 (bis-dicyclohexylamide analog): log KᴾᵒᵗLi,Na = −1.79 ± 0.05; log KLiL = 7.80; log KNaL = 6.40 |
| Quantified Difference | Δlog KᴾᵒᵗLi,Na = −0.33 (~2.1-fold selectivity advantage); Δlog KNaL = −0.65 (4.5-fold weaker Na⁺ binding) |
| Conditions | PVC/BBPA solvent polymeric membrane; fixed interference method; 0.1 M NaCl; 10⁻⁵–10⁻⁶ M LiCl; 22 ± 2 °C |
Why This Matters
Procurement of the correct dicyclohexylamide ionophore directly dictates the Na⁺ interference margin in clinical lithium monitoring, where serum Na⁺ is present at ~10⁴-fold excess over Li⁺.
- [1] Mikhelson, K. N.; Bobacka, J.; Ivaska, A.; Lewenstam, A.; Bocheńska, M. Selectivity of Lithium Electrodes: Correlation with Ion−Ionophore Complex Stability Constants and with Interfacial Exchange Current Densities. Anal. Chem. 2002, 74 (3), 518–527; Table 3 and text. View Source
